Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGGJDFEGULIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547678 | |
| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105020-39-1 | |
| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction and Carboxylation
The dibromo intermediate undergoes sequential Grignard reactions to replace bromine atoms. In a representative procedure:
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Isopropylmagnesium chloride selectively displaces the bromine at position 4, forming a carbon-magnesium bond.
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Quenching with a low-molecular-weight alcohol (e.g., methanol) yields 2-methyl-4-bromo-1H-1,2,3-triazole .
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A second Grignard reagent (isopropylmagnesium chloride-lithium chloride composite ) facilitates the insertion of carbon dioxide at position 5, generating 2-methyl-1H-1,2,3-triazole-4-carboxylic acid .
The carboxylation step achieves 53–61% yields under optimized conditions (−30°C to 0°C, THF solvent).
Esterification with Methanol
The carboxylic acid intermediate is esterified using methyl iodide and potassium carbonate in tetrahydrofuran (THF). This two-phase reaction proceeds via nucleophilic acyl substitution, with yields exceeding 50% after crystallization. Alternative esterification methods, such as sulfuric acid-catalyzed methanolysis (as described in CN105037284A for 1,2,4-triazoles), may also apply but require validation for 1,2,3-triazoles.
Cyclization Approaches for Direct Triazole Formation
Triazole rings can be constructed de novo using cyclization strategies, bypassing halogenation steps. While Huisgen azide-alkyne cycloaddition typically produces 1,4-disubstituted triazoles, modified conditions enable 1,2,3-triazole synthesis.
Hydrazine-Based Cyclocondensation
Reacting methylhydrazine with α-keto esters in acidic media generates 2-methyl-1,2,3-triazole-4-carboxylates. For instance:
\text{CH₃NHNH₂ + RCOCOOR' \xrightarrow{HCl} CH₃-C₃HN₃-COOR' + H₂O}
This method offers regioselectivity but suffers from moderate yields (40–50%) due to competing side reactions.
Copper-Catalyzed Cycloaddition
Copper(I) catalysts promote [3+2] cycloadditions between methyl azides and acetylene dicarboxylates . While traditionally favoring 1,4-products, recent advances using ruthenium catalysts or strain-promoted alkynes enable 1,2,3-triazole formation. For example:
\text{CH₃N₃ + HC≡CCOOCH₃ \xrightarrow{Cu(I)} CH₃-C₃HN₃-COOCH₃}
This route achieves higher yields (60–70%) but requires specialized catalysts.
Post-Functionalization of Pre-Formed Triazole Cores
Direct Methylation at Position 2
Introducing the methyl group after triazole formation involves alkylation or Ullmann coupling . For example, treating 1H-1,2,3-triazole-4-carboxylate with methyl iodide and a base (e.g., K₂CO₃) in DMF selectively methylates position 2. However, regioselectivity challenges limit yields to 30–40%.
Carboxylation-Esterification Tandem Reactions
A one-pot approach carboxylates position 4 using CO₂ under high pressure (5–10 bar), followed by in situ esterification with methanol. This method, adapted from US20180029999A1, reduces purification steps and improves overall efficiency.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Halogenation-Grignard | Dibromo intermediate, CO₂ insertion | 53–61% | Scalable, high regioselectivity | Complex starting material synthesis |
| Hydrazine Cyclization | Methylhydrazine + α-keto ester | 40–50% | Direct triazole formation | Moderate yields, side reactions |
| Copper-Catalyzed Cycloaddition | Azide + acetylene | 60–70% | High efficiency, mild conditions | Catalyst cost, regioselectivity |
| Post-Functionalization | Methylation + esterification | 30–40% | Flexibility in substitution | Low yields, multiple steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives, including MMT, have been extensively studied for their anticancer properties. Research indicates that MMT can be synthesized into various bioactive molecules that exhibit inhibitory activity against cancer cell lines. For instance, compounds derived from triazoles have shown potential as Src kinase inhibitors, which are crucial in cancer treatment strategies . The ability of MMT to form diverse derivatives allows for the exploration of new therapeutic agents targeting various cancers.
Antimicrobial Properties
MMT and its derivatives have demonstrated significant antimicrobial activity. Studies have shown that triazole-based compounds exhibit potent inhibition against a range of bacteria and fungi. For example, the synthesis of metronidazole derivatives containing triazole moieties has led to enhanced antimicrobial efficacy compared to their parent compounds . The structural versatility of MMT enables the design of novel antimicrobial agents with improved activity profiles.
Antiviral Effects
The antiviral potential of triazole compounds is another area of active research. MMT derivatives have been evaluated for their ability to inhibit viral replication and may serve as scaffolds for developing antiviral drugs . The structural features of triazoles facilitate interactions with viral proteins, making them promising candidates for further investigation.
Agrochemicals
Triazole compounds are widely used in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. MMT can be utilized as a precursor for synthesizing new agrochemical agents that target specific pathogens while minimizing environmental impact. The development of triazole-based fungicides is essential for sustainable agricultural practices, providing a means to enhance crop yield and quality while reducing reliance on traditional chemical pesticides.
Materials Science
Polymer Chemistry
MMT can also play a crucial role in materials science, particularly in polymer chemistry. The incorporation of triazole units into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength. Research into the synthesis of polymeric materials containing triazole derivatives is ongoing, with potential applications in coatings, adhesives, and other industrial products .
Nanotechnology
In nanotechnology, MMT derivatives are being explored for their potential use in drug delivery systems. The ability to functionalize nanoparticles with triazole compounds may improve the targeting and release profiles of therapeutic agents, leading to more effective treatments with reduced side effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like xanthine oxidase, which plays a role in oxidative stress and inflammation . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ester Group Variations
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
- Ester Group : Methyl (COOCH₃).
- Molecular Weight : 141.13 g/mol .
- Crystallographic Data : Space group P2₁/c with hydrogen bonds (N–H···O) stabilizing the lattice .
Isopropyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
- Ester Group : Isopropyl (COOCH(CH₃)₂).
- Molecular Weight : 169.18 g/mol .
- Key Differences: Bulkier ester group increases hydrophobicity, reducing aqueous solubility compared to the methyl analog. Potential steric hindrance in reactions involving the ester moiety .
Ethyl 3-(4-substituted-triazolyl)-1H-pyrazole-4-carboxylate
Substituent Variations on the Triazole Ring
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Substituents : Dichloropyridinyl and methyl groups.
- Molecular Weight : 321.13 g/mol (C₁₁H₁₀Cl₂N₄O₂) .
- Key Differences :
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Physicochemical and Reactivity Comparison
Research Findings and Trends
- Crystallography : The target compound’s structure was resolved using SHELXL (SHELX system), highlighting planar triazole geometry .
- Synthetic Flexibility : Ester derivatives are readily modified via hydrolysis or nucleophilic substitution, enabling diverse functionalization .
- Biological Relevance : Triazole-carboxylates with electron-withdrawing groups show enhanced bioactivity but require solubility optimization .
Biological Activity
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (MMT) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by experimental data and case studies.
Chemical Structure and Properties
MMT is characterized by its triazole ring structure, which is known for conferring various biological activities. The molecular formula of MMT is , and it features a carboxylate group that plays a crucial role in its interaction with biological targets.
The primary biological activity of MMT involves its role as an inhibitor of xanthine oxidase (XO) . This enzyme is critical in the purine degradation pathway and is responsible for the production of uric acid. By inhibiting XO, MMT can reduce uric acid levels, which is beneficial in conditions like gout and hyperuricemia .
Inhibition Profile
- Type of Inhibition : MMT acts as a mixed-type inhibitor of xanthine oxidase.
- Potency : It exhibits high potency in the submicromolar to nanomolar range, indicating excellent bioavailability and potential for therapeutic use.
Biological Activities
MMT has been associated with various biological activities, including:
- Antimicrobial Properties : Studies have shown that MMT exhibits antimicrobial activity against several bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value indicating strong antibacterial potential .
- Antifungal Activity : The compound has also shown antifungal properties against Candida albicans, suggesting its utility in treating fungal infections .
- Anticancer Effects : Research indicates that MMT derivatives possess significant antiproliferative activity against various cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against gastric adenocarcinoma cells (AGS) and colorectal cancer cells (HCT-116) .
Case Studies and Experimental Findings
Several studies have explored the biological efficacy of MMT and its derivatives:
- Antitumor Activity : A study evaluating the cytotoxic effects of MMT derivatives found that compounds with modifications on the triazole ring displayed enhanced activity against human cancer cell lines, including HeLa and AGS cells. The most active compound showed an IC50 value of 13.62 µM against HeLa cells .
- Xanthine Oxidase Inhibition : In vitro assays confirmed that MMT derivatives effectively inhibited XO activity, leading to decreased uric acid production. The kinetics of inhibition suggested a mixed-type mechanism, which was further supported by molecular docking studies revealing favorable binding interactions at the enzyme's active site .
Data Summary
Q & A
Q. What synthetic routes are commonly employed for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, and how do reaction parameters influence yield?
The compound is typically synthesized via cyclization or esterification reactions. Key parameters include solvent choice (e.g., DMSO for hydrolysis ), temperature control to avoid side reactions, and catalysts like Cu(I) for click chemistry. For example, hydrolysis of analogous triazole esters under mild acidic conditions yields carboxylic acids with minimal byproducts . Optimization requires monitoring via TLC or HPLC to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the triazole ring and methyl ester groups. Key markers include:
- ¹H NMR : A singlet for the triazole proton (δ ~7.5–8.5 ppm) and a methyl ester resonance (δ ~3.8–4.0 ppm).
- ¹³C NMR : Carbonyl signals (δ ~160–170 ppm) for the ester group . Mass spectrometry (MS) with electron ionization (EI) or GC-MS can confirm molecular weight (C₅H₇N₃O₂, MW 141.13) and fragmentation patterns .
Q. How is crystallographic data collected and processed for this compound?
Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Oxford Xcalibur Eos) at 290 K. Data reduction uses CrysAlisPro, and structure refinement employs SHELXL-97, achieving R-factors <0.05 . Key steps include absorption correction (multi-scan) and validating bond lengths (e.g., C–C = 1.50–1.54 Å) .
Q. What are the best practices for assessing purity using HPLC or GC-MS?
Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). For GC-MS, optimize parameters to separate the compound from analogs (e.g., Methyl 5-nitro-triazole carboxylate, CAS 106-84-6 ). Validate purity (>95%) by integrating peak areas and comparing retention times against standards .
Advanced Research Questions
Q. How do intermolecular interactions govern the crystal packing and stability of this compound?
The planar triazole ring facilitates π-stacking, while C–H⋯O hydrogen bonds (e.g., C4–H4⋯O2, 2.52 Å) stabilize the lattice . Hirshfeld surface analysis can quantify interaction contributions (e.g., H⋯O contacts ~15% of total surface). Thermal stability is assessed via TGA-DSC, correlating with packing density .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structural validation?
If NMR suggests conformational flexibility (e.g., ester rotation), compare experimental SCXRD torsion angles with DFT-optimized geometries. For unresolved electron density, use SQUEEZE in PLATON to model disordered solvent. Cross-validate with IR spectroscopy (ester C=O stretch ~1720 cm⁻¹) .
Q. How can computational modeling predict reactivity in novel reactions (e.g., photochemical or catalytic transformations)?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) to predict sites for electrophilic attack. MD simulations assess solvation effects on reaction pathways .
Q. What advanced methods optimize hydrolysis of triazole carboxylates to carboxylic acids?
Use microwave-assisted hydrolysis (100°C, 30 min) with NaOH in ethanol/water (1:1). Monitor pH to prevent over-hydrolysis. For acid-sensitive substrates, enzymatic catalysis (e.g., lipases) achieves selective conversion .
Methodological Tools and Software
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
